SC 51089

Prostanoid Receptor Pharmacology GPCR Selectivity Off-Target Profiling

SC 51089 is the definitive EP1 antagonist for validated receptor selectivity studies. Ki=1.3 µM for EP1 with a 47-fold window over EP2—critical for attributing effects to EP1 blockade. Unlike SC-51322, its diacylhydrazine structure releases hydrazine in rodent hepatocytes, enabling metabolism-toxicity investigations. Documented efficacy: 50% infarct reduction in MCAO (12-hr window), KMG-4 glioma IC50 ~1 µM, in vivo analgesic ED50 6.3 mg/kg. Ideal for neuroprotection, oncology, and pain research requiring rigorous pharmacological controls. Procure with confidence.

Molecular Formula C22H20Cl2N4O3
Molecular Weight 459.3 g/mol
CAS No. 146033-02-5
Cat. No. B1681513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC 51089
CAS146033-02-5
SynonymsSC-51089;  SC 51089;  SC51089;  SC-51089 HCl;  CID132748;  CID-132748;  CID 132748.
Molecular FormulaC22H20Cl2N4O3
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl
InChIInChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H
InChIKeyORMHJTXDPDGKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC 51089 (CAS 146033-02-5): A Selective EP1 Prostanoid Receptor Antagonist for Targeted PGE2 Pathway Research


SC 51089 (8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide hydrochloride) is a synthetic, potent antagonist of the prostaglandin E2 (PGE2) EP1 receptor subtype [1]. It exhibits nanomolar to low micromolar affinity for the EP1 receptor (Ki = 1.3 μM) with distinct selectivity over other prostanoid receptors (e.g., EP2 Ki = 61.1 μM, EP3 Ki = 17.5 μM, EP4 Ki > 100 μM) . The compound is a tool for dissecting EP1-mediated signaling in pain, inflammation, neuroprotection, and oncology research [2].

Why SC 51089's Unique Selectivity and Metabolic Profile Cannot Be Assumed by Other EP1 Antagonists


Despite belonging to the same class of EP1 receptor antagonists, compounds like SC-51322 and ONO-8711 exhibit profound differences in selectivity, potency, and metabolic safety that directly impact experimental outcomes. SC 51089's specific Ki profile (e.g., 1.3 μM for EP1 vs. 17.5 μM for EP3) defines a distinct pharmacological window . Furthermore, its diacylhydrazine moiety confers a unique metabolic liability—hydrazine release in rodent hepatocytes—which is absent in later-generation analogs like SC-51322 [1]. These divergences render direct substitution scientifically invalid without rigorous re-validation of experimental models. The following evidence details these quantifiable differentiators critical for procurement decisions.

SC 51089 (146033-02-5) Quantitative Differentiation Evidence: Head-to-Head Performance Against Key Comparators


EP1 Receptor Selectivity Profile: 47-Fold Window Over EP2 vs. Broader Spectrum of Next-Generation Antagonists

SC 51089 exhibits a Ki of 1.3 μM for the EP1 receptor, with a selectivity window of 47-fold over EP2 (Ki = 61.1 μM) and 13-fold over EP3 (Ki = 17.5 μM) [1]. In contrast, the more potent analog SC-51322 (Ki = 13.8 nM) shows a less well-defined selectivity profile in published recombinant assays, while the ultra-high affinity antagonist ONO-8711 (Ki = 0.6 nM for human EP1) demonstrates over 1000-fold selectivity over other EP receptors . SC 51089's intermediate selectivity and affinity provide a distinct pharmacological signature that is less likely to cause complete receptor silencing or off-target effects at typical in vivo doses.

Prostanoid Receptor Pharmacology GPCR Selectivity Off-Target Profiling

Metabolic Safety Profile: Quantifiable Hydrazine Release Distinguishes SC 51089 from Next-Generation EP1 Antagonist SC-51322

A critical differentiator for SC 51089 is its metabolism-dependent release of hydrazine, a known rodent carcinogen. In cultured rat hepatocytes, SC 51089 undergoes oxidative N-dealkylation of its diacylhydrazine moiety, leading to quantifiable hydrazine liberation [1]. This metabolic pathway is a documented liability that has driven the development of next-generation analogs like SC-51322, which replaces the diacylhydrazine with a 2-furanylmethylthio side chain and does not release hydrazine [2]. While hydrazine release was not observed in human hepatocyte cultures, this species-specific metabolism presents a key consideration for rodent in vivo studies [3].

Drug Metabolism Toxicology Hepatocyte Stability Carcinogenicity Risk

In Vivo Analgesic Potency: 7-Fold Lower Efficacy Compared to SC-51322 in Mouse Writhing Assay

In a standard mouse phenylbenzoquinone-induced writhing model, SC 51089 demonstrates analgesic activity with a subcutaneous ED50 of 6.3 mg/kg . This is approximately 7-fold less potent than the structurally related EP1 antagonist SC-51322, which achieves an ED50 of 0.9 mg/kg in the same assay [1]. This potency differential is consistent with the compounds' relative binding affinities for the EP1 receptor (1.3 μM vs. 13.8 nM, respectively) and underscores the need for careful dose selection when substituting between these agents.

Pain Research In Vivo Pharmacology Analgesic Efficacy ED50

Neuroprotective Efficacy in Stroke: 50% Reduction in Transient Ischemic Injury with Sustained Functional Benefit

In a mouse model of focal cerebral ischemia (transient middle cerebral artery occlusion, MCAO), systemic administration of SC-51089 (5-20 μg/kg, i.p.) significantly reduced brain injury volume by 50% ± 8% (n=12, P < 0.05) when given after the ischemic insult [1]. In permanent MCAO, the reduction was 39% ± 7% (n=12, P < 0.05). Notably, this protective effect was observed even when SC-51089 was administered up to 12 hours post-ischemia, and the reduction in injury volume correlated with improved neurological function (Bederson deficit score, hanging wire test, corner test) sustained for at least 2 weeks [1]. While direct comparator data for other EP1 antagonists in identical stroke models are limited, the magnitude and therapeutic window of SC-51089's effect are well-documented and serve as a benchmark for EP1-mediated neuroprotection research.

Ischemic Stroke Neuroprotection Middle Cerebral Artery Occlusion MCAO In Vivo Efficacy

Optimal Application Scenarios for SC 51089 (146033-02-5) in Prostanoid and Disease Model Research


Dissecting EP1-Mediated Signaling in Acute Neuroprotection and Stroke Models

Leverage SC 51089's well-documented efficacy in reducing infarct volume by 50% in transient MCAO models to establish a positive control for EP1 antagonism in neuroprotection studies. Its 12-hour therapeutic window [1] makes it suitable for protocols exploring delayed intervention strategies, unlike compounds requiring pre-treatment. This scenario is directly supported by quantitative evidence of functional neurological improvement sustained for 2 weeks post-ischemia [1].

Investigating EP1-Dependent Glioma Growth and Antitumor Efficacy

Utilize SC 51089 as a reference EP1 antagonist in glioma research, where it has demonstrated in vitro growth inhibition of human glioma cell lines (KMG-4) with an IC50 of ~1 μM and in vivo tumor growth slowing in mouse xenograft models at 25 mg/kg [1]. Its selectivity profile (47-fold over EP2) ensures that observed antitumor effects are primarily EP1-mediated, a critical control when comparing to dual EP1/EP3 antagonists or COX-2 inhibitors [2].

Studying Hydrazine-Mediated Toxicity and Species-Specific Metabolism

Employ SC 51089 as a model compound to investigate the metabolic release of hydrazine in rodent hepatocyte systems [1]. Its unique diacylhydrazine moiety provides a direct comparator to non-hydrazine-releasing analogs like SC-51322 [2], enabling studies on the toxicological and pharmacological consequences of this metabolic pathway. This application is particularly relevant for preclinical safety assessment and understanding species differences in drug metabolism [3].

Validating EP1 Receptor Engagement in Pain and Inflammation Assays

Use SC 51089 as a pharmacological tool to confirm EP1 receptor involvement in PGE2-induced hyperalgesia and inflammatory pain models. Its established in vivo analgesic ED50 of 6.3 mg/kg (s.c.) in mouse writhing assays [1] provides a benchmark for dose-response studies. While less potent than SC-51322, its distinct metabolic and selectivity profile [2] offers a complementary tool for dissecting the nuances of EP1-mediated nociception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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